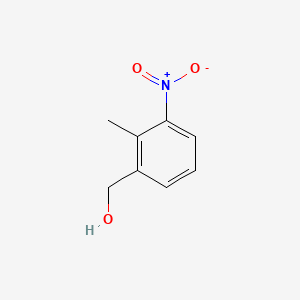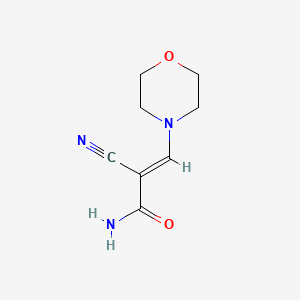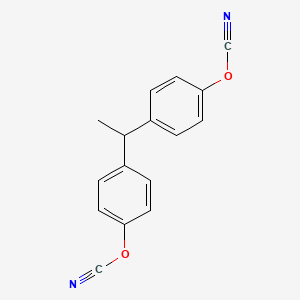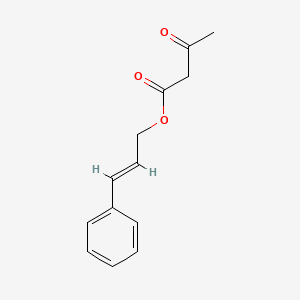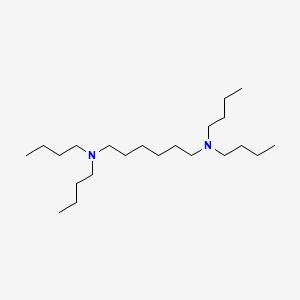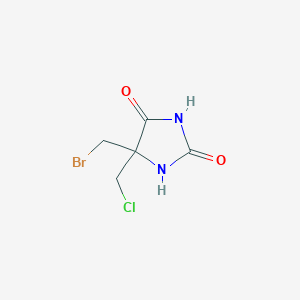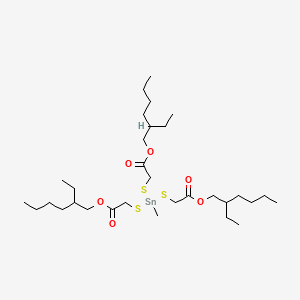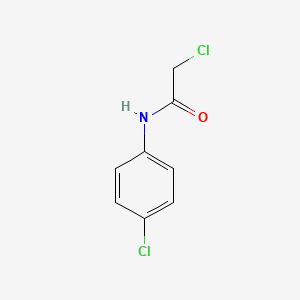
Bis(dimethylamino)phenylchlorosilane
Overview
Description
Bis(dimethylamino)phenylchlorosilane: is an organosilicon compound with the molecular formula C10H17ClN2Si. It is a chlorosilane derivative where the silicon atom is bonded to a phenyl group and two dimethylamino groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(dimethylamino)phenylchlorosilane can be synthesized through the reaction of phenyltrichlorosilane with dimethylamine. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering, as the compound is highly sensitive to hydrolysis. The reaction can be represented as follows:
PhSiCl3+2(CH3)2NH→PhSi(N(CH3)2)2Cl+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of specialized equipment to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Bis(dimethylamino)phenylchlorosilane reacts rapidly with water, leading to the formation of silanols and hydrochloric acid.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as alcohols or amines.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the air.
Substitution: Alcohols, amines, or other nucleophiles under anhydrous conditions.
Major Products Formed:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(dimethylamino)phenylchlorosilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the preparation of silicon-based polymers and materials.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, coatings, and adhesives. Its reactivity makes it valuable in modifying surfaces and creating functionalized materials.
Mechanism of Action
The mechanism of action of bis(dimethylamino)phenylchlorosilane primarily involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution reactions. The dimethylamino groups can also participate in various chemical transformations, enhancing the compound’s versatility in synthesis.
Comparison with Similar Compounds
Phenyltrichlorosilane: Similar in structure but lacks the dimethylamino groups.
Bis(dimethylamino)methylchlorosilane: Contains a methyl group instead of a phenyl group.
Bis(dimethylamino)vinylchlorosilane: Contains a vinyl group instead of a phenyl group.
Uniqueness: Bis(dimethylamino)phenylchlorosilane is unique due to the presence of both phenyl and dimethylamino groups, which confer distinct reactivity and properties. The phenyl group provides stability and aromatic characteristics, while the dimethylamino groups enhance nucleophilicity and facilitate various chemical reactions.
Properties
IUPAC Name |
N-[chloro-(dimethylamino)-phenylsilyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2Si/c1-12(2)14(11,13(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVKCQAGHOQPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C1=CC=CC=C1)(N(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067088 | |
| Record name | Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25374-10-1 | |
| Record name | 1-Chloro-N,N,N′,N′-tetramethyl-1-phenylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25374-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025374101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, 1-chloro-N,N,N',N'-tetramethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-N,N,N',N'-tetramethyl-1-phenylsilanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




